molecular formula C8H14O3 B13514866 {5,8-Dioxaspiro[3.5]nonan-7-yl}methanol

{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol

Cat. No.: B13514866
M. Wt: 158.19 g/mol
InChI Key: SNLNDTANJNMANL-UHFFFAOYSA-N
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Description

{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol is a spirocyclic compound featuring a unique bicyclic scaffold with two oxygen atoms embedded in its 3,5-membered ring system (positions 5 and 8). The molecule includes a hydroxymethyl (-CH2OH) substituent at position 7 (Figure 1).

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5,8-dioxaspiro[3.5]nonan-7-ylmethanol

InChI

InChI=1S/C8H14O3/c9-4-7-5-11-8(6-10-7)2-1-3-8/h7,9H,1-6H2

InChI Key

SNLNDTANJNMANL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(CO2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5,8-Dioxaspiro[3.5]nonan-7-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the reaction of a suitable diol with a spirocyclic precursor under acidic conditions to form the dioxaspiro ring. The methanol group can then be introduced through a subsequent reaction with formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a primary or secondary alcohol.

Scientific Research Applications

{5,8-Dioxaspiro[3

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may make it a useful probe for studying biological systems.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of {5,8-Dioxaspiro[3.5]nonan-7-yl}methanol is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure may allow it to fit into unique binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Key Structural Features :

  • Spirocyclic Core : The 3,5-membered fused rings create a rigid framework, influencing steric and electronic properties.
  • Oxygen Heteroatoms: The 5,8-dioxa configuration enhances polarity and hydrogen-bonding capacity compared to mono-oxygenated analogs.
  • Hydroxymethyl Group : Introduces reactivity for derivatization (e.g., esterification, oxidation) and impacts solubility.

The compound’s inferred molecular formula is C9H16O3 , distinguishing it from analogs with varying oxygen counts or substituents (e.g., acetic acid derivatives) .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares {5,8-Dioxaspiro[3.5]nonan-7-yl}methanol with four analogs from the evidence:

Compound Name Molecular Formula Key Features Oxygen Count Functional Group Reference
This compound (Target) C9H16O3 5,8-dioxa spiro core; hydroxymethyl substituent 3 -CH2OH Inferred
2-Oxaspiro[3.5]nonane-7-methanol C9H16O2 Mono-oxygen spiro core (2-oxa); hydroxymethyl group 2 -CH2OH
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid C9H14O4 5,8-dioxa spiro core; carboxylic acid substituent 4 -CH2COOH
(7-Oxaspiro[3.5]nonan-2-yl)methanol C9H16O2 Mono-oxygen spiro core (7-oxa); hydroxymethyl at position 2 2 -CH2OH
{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol HCl C8H16ClNO2 5-oxa, 8-aza spiro core; hydrochloride salt 2 (O), 1 (N) -CH2OH (protonated)

Key Observations :

Oxygen Content: The target compound’s 5,8-dioxa configuration increases oxygen count (3 vs. 2 in mono-oxygenated analogs), likely enhancing polarity and hydrogen-bonding capacity .

Heteroatom Variation : The 5-oxa-8-aza analog introduces nitrogen, altering electronic properties and enabling salt formation (e.g., hydrochloride) .

Physicochemical Properties

Data from analogs suggest trends:

  • Hydrogen-Bonding: The target’s three oxygen atoms (two in spiro, one in -CH2OH) predict higher hydrogen-bond donors/acceptors (estimated: 1 donor, 3 acceptors) compared to mono-oxygenated analogs (e.g., 1 donor, 2 acceptors in ).
  • LogP (Lipophilicity) : The acetic acid derivative (C9H14O4) has a lower calculated XlogP (~0.5) due to its polar carboxyl group, whereas the target’s hydroxymethyl group may result in moderate lipophilicity (estimated XlogP ~1.2) .
  • Collision Cross-Section (CCS) : Analogs like 2-{5,8-dioxaspiro[...]}-acetic acid show CCS values of ~140–145 Ų for [M+H]+ adducts, suggesting the target’s similar size and conformation .

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